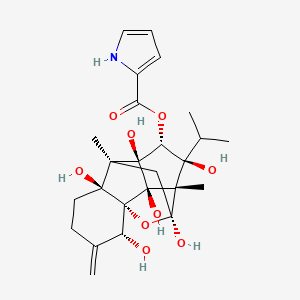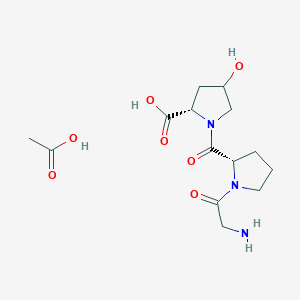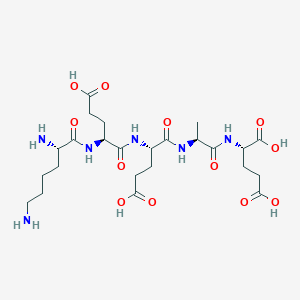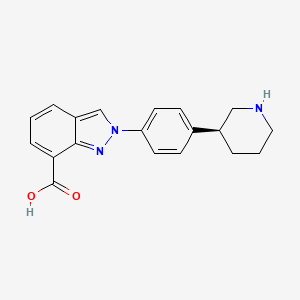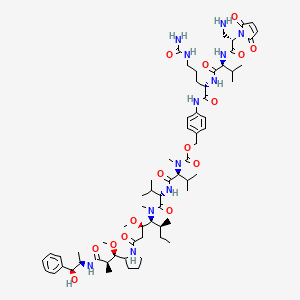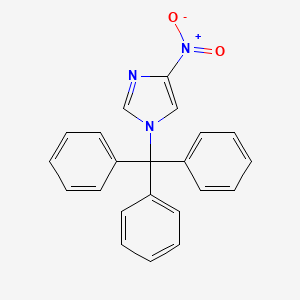
PLpro inhibitor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PLpro inhibitors are a type of antiviral drug that target the papain-like protease (PLpro) domain of the SARS-CoV-2 virus . This domain is responsible for cleaving the viral polyprotein as part of viral processing . Moreover, it also cleaves ubiquitin and ISG15 modifications within the host cell, derailing innate immune responses . Small molecule inhibition of the PLpro protease domain significantly reduces viral loads in SARS-CoV-2 infection models .
Synthesis Analysis
The synthesis of PLpro inhibitors involves rigorous computational assessments . A study reported the use of an E-pharmacophore-based virtual screening on a library of compounds to develop a collection of compounds having requisite ligand characteristics aimed at best binding to PLpro .
Molecular Structure Analysis
The molecular structure of PLpro inhibitors has been studied extensively. There are now approximately 30 distinct crystal structures with small molecule inhibitors bound in a surprising number of distinct crystallographic settings . The focus has been on the optimization of an existing compound class, based on SARS-CoV PLpro inhibitor GRL-0617 .
Chemical Reactions Analysis
The chemical reactions involved in the action of PLpro inhibitors are complex. A study reported the discovery of two covalent irreversible PLpro inhibitors, HUP0109 and its deuterated analog DX-027 . HUP0109 selectively targets the viral catalytic cleft of PLpro and covalently modifies its active site cysteine residue (C111) .
Physical And Chemical Properties Analysis
The physical and chemical properties of PLpro inhibitors vary depending on the specific compound. For example, one study identified a compound with an IC50 of 2.6 μM for PLpro inhibition .
Applications De Recherche Scientifique
Inhibition of SARS-CoV-2 Replication
PLpro inhibitors play a crucial role in preventing the replication of SARS-CoV-2. The papain-like protease (PLpro) of SARS-CoV-2 is essential for cleaving the viral polyprotein into functional units, which is a critical step in the replication of the virus . Therefore, blocking the activity of this protease can effectively inhibit the replication of the virus .
Antiviral Activity
PLpro inhibitors have demonstrated significant antiviral activity. Non-covalent small molecule SARS PLpro inhibitors have shown high potency and excellent antiviral activity in a SARS-CoV-2 infection model . This makes them promising candidates for the development of antiviral drugs.
Targeting Ubiquitin-Like Proteins
PLpro not only cleaves the viral polyprotein but also removes ubiquitin-like ISG protein modifications from host proteins . Therefore, PLpro inhibitors can also be used to prevent the deubiquitination of host proteins, which could potentially disrupt the normal functioning of the virus.
Drug Repurposing
While the repurposing screen with FDA-approved clinical compounds reveals no candidate drugs that inhibit PLpro in vitro, previously developed SARS PLpro inhibitors show excellent inhibition and antiviral efficacy . This suggests that existing drugs could potentially be repurposed as PLpro inhibitors.
In Silico Drug Discovery
In silico screening of a 15 million compound library has identified potential noncovalent PLpro inhibitors . These inhibitors display potential activity against the protein with IC50 values in the nanomolar range and adopt a similar binding mode to the known, noncovalent SARS-CoV-2 PLpro inhibitors .
Development of Selective Inhibitors
Efforts are being made to develop potent and selective inhibitors of SARS-CoV-2 PLpro . These inhibitors could potentially offer a more targeted approach to antiviral therapy, reducing the risk of side effects.
Orientations Futures
Future research is focused on the development of more effective PLpro inhibitors. For example, compound 1, a covalent PLpro inhibitor that can inhibit SARS-COV-2 replication in cells, is a promising lead fragment for future PLpro drug discovery campaigns . Additionally, the discovery of more diverse therapeutic options with novel anti-viral mechanisms is beneficial, especially given the recent emergence of several new variants that caused a resurgence of the virus .
Propriétés
IUPAC Name |
5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-14-11-12-18(24-16(3)25)13-21(14)22(26)23-15(2)19-10-6-8-17-7-4-5-9-20(17)19/h4-13,15H,1-3H3,(H,23,26)(H,24,25)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPYBLOBHQLIET-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PLpro inhibitor | |
CAS RN |
1093070-14-4 |
Source


|
| Record name | 5-(Acetylamino)-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093070-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

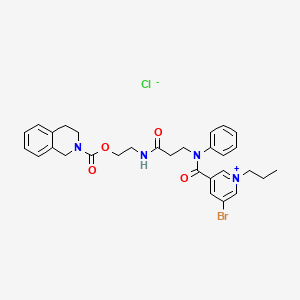
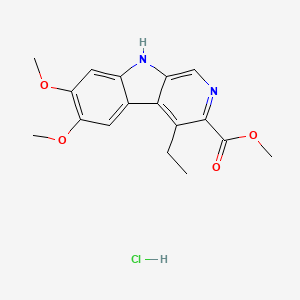
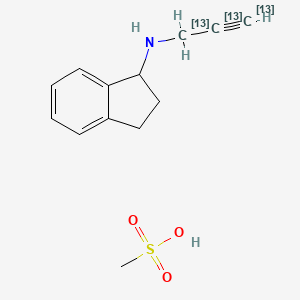
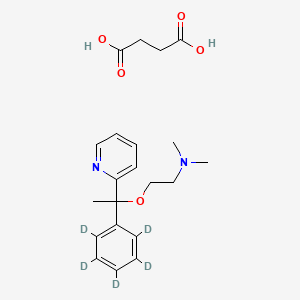
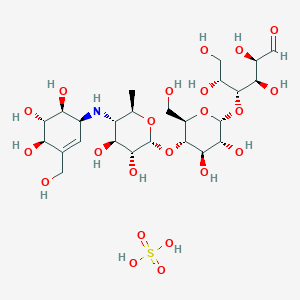
![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)

